

# Spectroscopic Data of Phomarin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Phomarin** (1,6-dihydroxy-3-methylanthracene-9,10-dione), a naturally occurring anthraquinone derivative with potential biological activities. The information presented herein is intended to support research and development efforts in medicinal chemistry, natural product chemistry, and drug discovery.

#### **Molecular Structure**

**Phomarin** possesses a tricyclic anthraquinone core with hydroxyl groups at positions 1 and 6, and a methyl group at position 3. Its molecular formula is C<sub>15</sub>H<sub>10</sub>O<sub>4</sub>, with a monoisotopic mass of 254.0579 g/mol .[1]

Chemical Structure of **Phomarin**:

## **Spectroscopic Data**

The following tables summarize the key spectroscopic data for **Phomarin**, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This information is crucial for the structural elucidation and characterization of the compound.

#### Nuclear Magnetic Resonance (NMR) Data



Unfortunately, specific, experimentally determined <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts and coupling constants for **Phomarin** from peer-reviewed sources were not readily available in the public domain at the time of this compilation. The primary literature reference that is likely to contain this detailed information, a 2015 study by Kumar et al. in the Journal of Molecular Structure, could not be accessed in full.[2][3][4][5] However, based on the known structure of **Phomarin** and general principles of NMR spectroscopy for anthraquinone derivatives, a predicted spectral pattern can be anticipated.[6][7][8][9][10]

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for **Phomarin** 

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-2	7.0 - 7.2	d	~2.0
H-4	7.5 - 7.7	d	~2.0
H-5	7.2 - 7.4	d	~8.5
H-7	7.6 - 7.8	dd	~8.5, ~2.5
H-8	7.9 - 8.1	d	~2.5
1-OH	12.0 - 13.0	S	-
6-OH	11.0 - 12.0	S	-
3-CH₃	2.3 - 2.5	S	-

Note: These are predicted values and may vary from experimental data. The downfield shifts for the hydroxyl protons are due to intramolecular hydrogen bonding with the adjacent carbonyl groups.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **Phomarin** 



Carbon	Predicted Chemical Shift (ppm)	
C-1	161 - 163	
C-2	123 - 125	
C-3	148 - 150	
C-4	120 - 122	
C-4a	132 - 134	
C-5	118 - 120	
C-6	164 - 166	
C-7	124 - 126	
C-8	115 - 117	
C-8a	135 - 137	
C-9	181 - 183	
C-10	188 - 190	
C-10a	113 - 115	
C-9a	115 - 117	
3-CH₃	20 - 22	

Note: These are predicted values and may vary from experimental data.

#### Mass Spectrometry (MS) Data

The mass spectrum of **Phomarin** is expected to show a prominent molecular ion peak (M<sup>+</sup>) corresponding to its molecular weight. Fragmentation patterns in Electron Ionization (EI-MS) of anthraquinones typically involve the loss of CO molecules.[11][12][13][14][15]

Table 3: Predicted Mass Spectrometry Data for **Phomarin** 



m/z	Interpretation
254	[M] <sup>+</sup> (Molecular Ion)
226	[M - CO]+
198	[M - 2CO]+
197	[M - 2CO - H] <sup>+</sup>
169	[M - 3CO - H] <sup>+</sup>

Note: The fragmentation pattern can provide valuable structural information.

## **Experimental Protocols**

Detailed experimental protocols for the acquisition of spectroscopic data for **Phomarin** are not available in the public domain. However, general procedures for the analysis of anthraquinone derivatives are well-established.[7][16]

#### **General NMR Spectroscopy Protocol**

- Sample Preparation: A sample of **Phomarin** (5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or acetone-d<sub>6</sub>) in an NMR tube.
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: For <sup>1</sup>H NMR, standard parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay optimized for quantitative analysis if required. For <sup>13</sup>C NMR, a proton-decoupled experiment would be performed.
- Data Processing: The acquired free induction decays (FIDs) would be Fourier transformed, phased, and baseline corrected. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS).

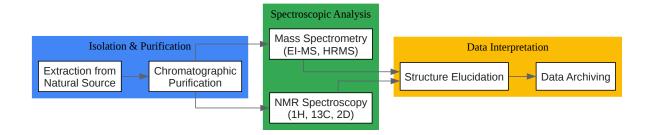
#### **General Mass Spectrometry Protocol**



- Sample Introduction: The sample would be introduced into the mass spectrometer via a suitable method, such as direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Electron Ionization (EI) is a common technique for anthraquinones, typically performed at 70 eV.
- Mass Analysis: The generated ions would be separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: The resulting mass spectrum would be analyzed to identify the molecular ion and characteristic fragment ions.

### **Data Acquisition and Analysis Workflow**

The following diagram illustrates a typical workflow for the acquisition and analysis of spectroscopic data for a natural product like **Phomarin**.



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Caption: Workflow for Spectroscopic Analysis of **Phomarin**.

This guide provides a foundational understanding of the spectroscopic characteristics of **Phomarin**. For definitive structural confirmation and further research, it is highly recommended to obtain experimental data under well-defined conditions. The provided information serves as a valuable resource for researchers in the field of natural products and drug development.



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#### References

- 1. Phomarin | C15H10O4 | CID 12314177 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. researchgate.net [researchgate.net]
- 12. Targeted quantitative analysis of anthraquinone derivatives by high-performance liquid chromatography coupled with tandem mass spectrometry to discriminate between crude and processed rhubarb samples Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. uab.edu [uab.edu]
- 16. benchchem.com [benchchem.com]
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